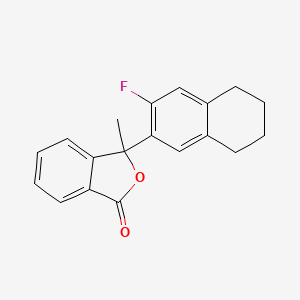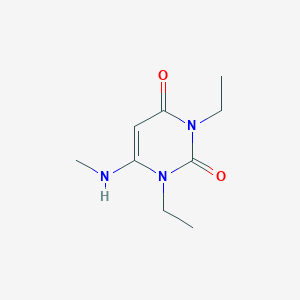![molecular formula C15H16O B14336519 1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one CAS No. 110784-44-6](/img/structure/B14336519.png)
1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of three methyl groups attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the carbonyl group to form alcohols.
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents.
Conditions: Carried out under controlled temperatures to prevent over-substitution.
Products: Halogenated or nitrated derivatives of the compound.
Common Reagents and Conditions
The common reagents used in the reactions of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure the desired product formation.
科学的研究の応用
1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one has several applications in scientific research, including:
-
Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of new pharmaceuticals and agrochemicals.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied for its role in drug delivery systems and targeted therapies.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
作用機序
The mechanism of action of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its methyl groups and carbonyl functionality play a crucial role in determining its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
-
1,3,5-Trimethylbenzene (Mesitylene)
- Similar structure with three methyl groups attached to a benzene ring.
- Lacks the biphenyl structure and carbonyl functionality.
-
Biphenyl
- Consists of two benzene rings connected by a single bond.
- Does not have the methyl groups or carbonyl functionality.
-
Acetophenone
- Contains a benzene ring with a carbonyl group attached.
- Lacks the biphenyl structure and multiple methyl groups.
Uniqueness
1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one is unique due to its combination of a biphenyl structure with three methyl groups and a carbonyl functionality. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
特性
CAS番号 |
110784-44-6 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
2,4,6-trimethyl-6-phenylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H16O/c1-11-9-12(2)14(16)15(3,10-11)13-7-5-4-6-8-13/h4-10H,1-3H3 |
InChIキー |
GJQDXVGQSPEPKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(C1=O)(C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


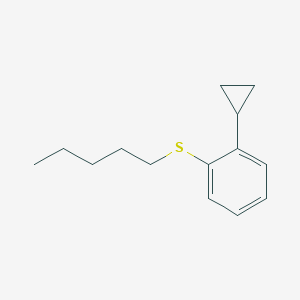

![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)

![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)

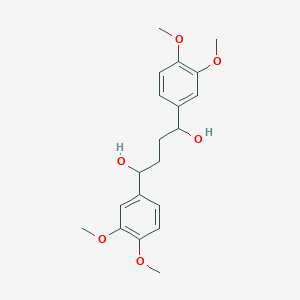
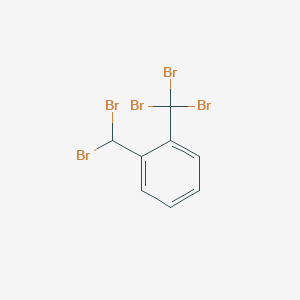
![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
